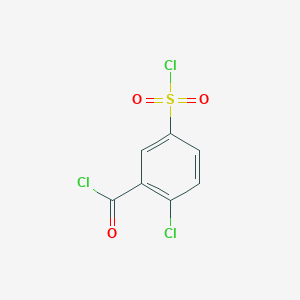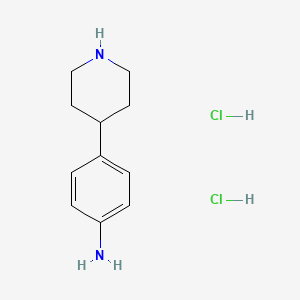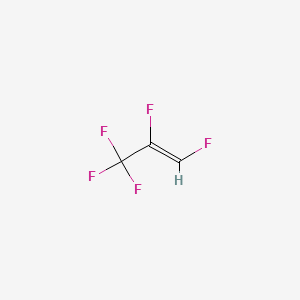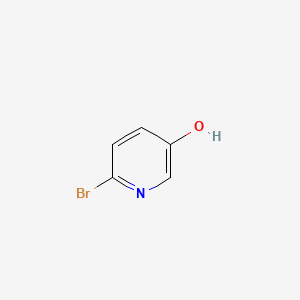
4-Methoxyphenyl dimethylvinyl silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl dimethylvinyl silane is a chemical compound with the molecular formula C11H16OSi . It has a molecular weight of 192.33 g/mol . The IUPAC name for this compound is ethenyl-(4-methoxyphenyl)-dimethylsilane . It appears as a transparent liquid .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl dimethylvinyl silane consists of a silicon atom bonded to a vinyl group (ethenyl), two methyl groups, and a 4-methoxyphenyl group . The canonical SMILES representation is COC1=CC=C(C=C1)Si©C=C .Physical And Chemical Properties Analysis
4-Methoxyphenyl dimethylvinyl silane has a molecular weight of 192.33 g/mol and a molecular formula of C11H16OSi . It has 0 hydrogen bond donor counts and 1 hydrogen bond acceptor count . It also has 3 rotatable bond counts . The topological polar surface area is 9.2Ų .Applications De Recherche Scientifique
1. Electrolyte Solvents for Li-ion Batteries
Novel silane compounds, including variants similar to 4-Methoxyphenyl dimethylvinyl silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and show potential for use in lithium-ion batteries due to their ability to provide a good passivation film on a graphite anode and exhibit high lithium-ion conductivities (Amine et al., 2006).
2. Additives for PC-Based Electrolytes
Phenyl tris-2-methoxydiethoxy silane, a compound similar to 4-Methoxyphenyl dimethylvinyl silane, has been studied as an additive to the PC-based electrolyte of lithium-ion batteries. It can suppress the co-intercalation of PC, forming a cross-polymerized network on the graphite surface and improving the electrochemical properties of the electrolyte (Xia et al., 2008).
3. Protecting Group for Silicon in Synthesis
A series of triorganyl(2,4,6-trimethoxyphenyl)silanes, which include 4-methoxyphenyl variants, have been synthesized and characterized for their potential as protecting groups for silicon in synthesis. They exhibit chemo- and regioselectivity and produce a relatively inert byproduct, which is environmentally beneficial (Popp et al., 2007).
4. Role in Polymer Adhesion
Silane compounds, including those with methoxyphenyl groups, have been studied for their role in improving polymer adhesion. They have been used to understand the molecular mechanisms of adhesion promotion in systems like poly(ethylene terephthalate) and silicone interfaces (Zhang et al., 2012).
5. Silane Coupling Agent Applications
Silane coupling agents, which include methoxyphenyl silane types, have a wide range of applications, including in water treatment, polymer composites, and coatings. Their properties such as reactivity towards hydrolysis and environmental friendliness make them valuable for multi-materialization (Aziz et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
ethenyl-(4-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-5-13(3,4)11-8-6-10(12-2)7-9-11/h5-9H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPKILXRGIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl dimethylvinyl silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

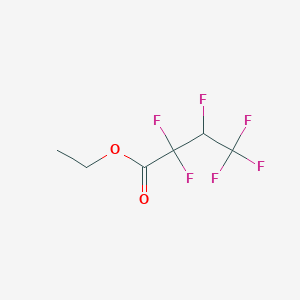

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)
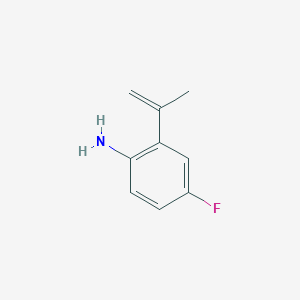
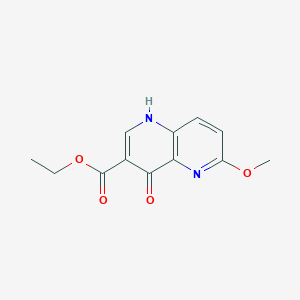

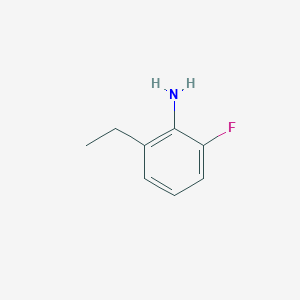
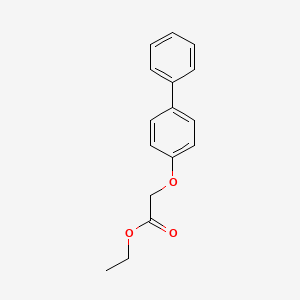
![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)

